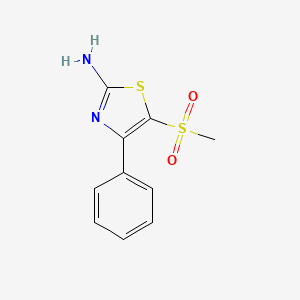

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENYNNGOWMJUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650209 | |

| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-51-8 | |

| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[3][4][5] The target molecule of this guide, this compound, combines this potent heterocyclic core with a sulfone functional group. Sulfones are known to be important pharmacophores themselves, often enhancing the metabolic stability and binding affinity of drug candidates.[6][7]

This technical guide provides a comprehensive, research-level overview of a robust and logical synthetic pathway to this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the chosen reactions, offers field-proven insights into experimental design, and presents detailed, actionable protocols for the practicing scientist. The proposed synthesis is structured as a three-stage process:

-

Core Heterocycle Formation: Construction of the 2-amino-4-phenyl-1,3-thiazole ring via the classic Hantzsch Thiazole Synthesis.

-

C5-Position Functionalization: Introduction of a methylthio (-SCH₃) group onto the thiazole ring, creating the direct precursor to the sulfone.

-

Oxidative Transformation: Selective oxidation of the sulfide intermediate to the final methylsulfonyl (-SO₂CH₃) product.

This guide is designed for researchers, chemists, and drug development professionals, providing the foundational knowledge required to synthesize and further explore this promising class of compounds.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound is most logically approached by first constructing the stable 2-amino-4-phenylthiazole core, followed by sequential functionalization at the C5 position. This strategy leverages the well-established and high-yielding Hantzsch thiazole synthesis for the initial ring formation.

Caption: Overall three-step synthesis pathway for the target compound.

Part 1: Core Synthesis via Hantzsch Thiazole Reaction

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[8][9] It involves the condensation reaction between an α-haloketone and a thioamide.[10][11] For our target, the reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and thiourea provides a direct route to the 2-amino-4-phenylthiazole core.[10][12]

Mechanistic Rationale

The expertise in selecting this reaction lies in its efficiency and predictability. The mechanism proceeds through a well-understood sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of phenacyl bromide, displacing the bromide ion.[10][11]

-

Tautomerization & Cyclization: Following the initial S-alkylation, the intermediate tautomerizes. The nucleophilic nitrogen of the imine then attacks the electrophilic carbonyl carbon in an intramolecular fashion to form a five-membered heterocyclic intermediate (a thiazoline).

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate, resulting in the formation of the stable, aromatic 2-amino-4-phenylthiazole ring.[10]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol is adapted from established, high-yield procedures.[10][12]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-phenylethanone (10.0 g, 50.2 mmol, 1.0 equiv) and thiourea (5.74 g, 75.3 mmol, 1.5 equiv).

-

Solvent Addition: Add 50 mL of methanol to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the contents into a beaker containing 150 mL of a cold 5% sodium carbonate (Na₂CO₃) aqueous solution to neutralize the hydrobromide salt formed and precipitate the free base.

-

Isolation: Stir the resulting suspension for 15 minutes. Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Allow the solid to air-dry. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.

Part 2: C5-Position Functionalization

With the core heterocycle in hand, the next critical phase is the introduction of the methylthio (-SCH₃) group at the C5 position. Direct installation is challenging. A more reliable and controllable two-step approach involves initial halogenation of the C5 position followed by nucleophilic substitution.

Rationale and Mechanistic Considerations

The 2-amino group is an activating group, making the C5 position of the thiazole ring electron-rich and susceptible to electrophilic substitution.

-

Electrophilic Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a source of electrophilic bromine (Br⁺) under mild conditions, selectively installing a bromine atom at the C5 position to yield 2-amino-5-bromo-4-phenyl-1,3-thiazole.

-

Nucleophilic Aromatic Substitution: The newly installed bromine atom serves as an excellent leaving group. Sodium methanethiolate (NaSMe), a potent sulfur nucleophile, can then displace the bromide to form the desired C-S bond, yielding 2-amino-5-(methylthio)-4-phenyl-1,3-thiazole.

Caption: Two-step workflow for the functionalization of the C5 position.

Experimental Protocol: Synthesis of 2-Amino-5-(methylthio)-4-phenyl-1,3-thiazole

Step 2a: Bromination

-

Reaction Setup: Dissolve 2-amino-4-phenyl-1,3-thiazole (8.81 g, 50.0 mmol, 1.0 equiv) in 100 mL of N,N-Dimethylformamide (DMF) in a 250 mL round-bottom flask protected from light.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equiv) portion-wise over 20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Conditions: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture into 500 mL of ice-water. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 2-amino-5-bromo-4-phenyl-1,3-thiazole.

Step 2b: Thiolation

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-amino-5-bromo-4-phenyl-1,3-thiazole (approx. 50.0 mmol, 1.0 equiv) in 100 mL of anhydrous DMF.

-

Reagent Addition: Add sodium methanethiolate (NaSMe) (4.20 g, 60.0 mmol, 1.2 equiv) carefully. The reaction may be slightly exothermic.

-

Reaction Conditions: Heat the mixture to 60°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into 500 mL of water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-amino-5-(methylthio)-4-phenyl-1,3-thiazole.

Part 3: Oxidation of Sulfide to Sulfone

The final transformation is the oxidation of the methylthio group to the target methylsulfonyl group. This must be done selectively to avoid unwanted side reactions on the electron-rich aminothiazole ring. A mild, organocatalytic system is highly trustworthy for this purpose.

Rationale for Reagent Selection

While strong oxidants like KMnO₄ could be used, they risk cleaving the heterocyclic ring. Milder reagents are preferred. The system of Urea-Hydrogen Peroxide (UHP) activated by Phthalic Anhydride provides a controlled, metal-free, and environmentally benign method for converting sulfides directly to sulfones, often without significant accumulation of the intermediate sulfoxide.[6][13]

The reaction proceeds by the formation of a more reactive peroxyacid species in situ, which then performs the two-stage oxidation of the sulfur atom.

Caption: Stepwise oxidation from sulfide to the final sulfone product.

Experimental Protocol: Synthesis of this compound

This protocol is based on the highly efficient method developed by Lutz et al. for sulfide oxidation.[6]

-

Reaction Setup: To a solution of 2-amino-5-(methylthio)-4-phenyl-1,3-thiazole (5.56 g, 25.0 mmol, 1.0 equiv) in 125 mL of ethyl acetate in a 250 mL round-bottom flask, add Urea-Hydrogen Peroxide (UHP) (7.05 g, 75.0 mmol, 3.0 equiv).

-

Activator Addition: Add phthalic anhydride (11.1 g, 75.0 mmol, 3.0 equiv) to the suspension.

-

Reaction Conditions: Allow the solution to stir vigorously at room temperature for 12-16 hours. The reaction is typically a slurry.

-

Work-up: Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium sulfite (Na₂SO₃) solution to destroy any excess peroxide. Stir for 20 minutes.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the collected solids sequentially with 1 N aqueous NaOH (2 x 50 mL) to remove phthalic acid byproducts, water (2 x 50 mL), and cold ethyl acetate (25 mL). Dry the resulting white to off-white solid under vacuum to provide the desired this compound.

Quantitative Data Summary

The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis. Yields are estimated based on literature precedents for analogous reactions.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 2-Bromo-1-phenylethanone, Thiourea | Methanol | 2-Amino-4-phenyl-1,3-thiazole | 85-95% |

| 2 | 2-Amino-4-phenyl-1,3-thiazole | 1. NBS2. NaSMe | 2-Amino-5-(methylthio)-4-phenyl-1,3-thiazole | 60-75% (over 2 steps) |

| 3 | 2-Amino-5-(methylthio)-4-phenyl-1,3-thiazole | UHP, Phthalic Anhydride | This compound | 80-95% |

Conclusion

This guide outlines a logical, robust, and well-precedented three-stage synthetic pathway for this compound. By beginning with the powerful Hantzsch thiazole synthesis, a stable heterocyclic core is efficiently constructed. Subsequent, well-chosen functionalization and oxidation steps allow for the precise installation of the methylsulfonyl group. Each stage was selected for its reliability, high potential yield, and mechanistic clarity, providing a self-validating system for researchers. The detailed protocols and causal explanations offer a complete framework for the practical synthesis and further investigation of this and related compounds, underscoring the enduring utility of the 2-aminothiazole scaffold in the pursuit of novel therapeutic agents.

References

-

Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914.

-

Wikipedia contributors. (2023). α-Halo ketone. Wikipedia.

-

Gemoets, H. P. L., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1533–1540.

-

Lutz, M., et al. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea–Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234.

-

Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770.

-

Tilstam, U., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3163.

-

Kim, D. W., et al. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 27(21), 7247.

-

Nichols, P. L., et al. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters, 21(20), 8279–8282.

-

Chem Help Asap. Hantzsch Thiazole Synthesis.

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation.

-

SynArchive. Hantzsch Thiazole Synthesis.

-

Organic Chemistry Portal. Sulfone synthesis by oxidation.

-

Khan Academy. (2019). Synthesis of thiazoles. YouTube.

-

Deshmukh, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Molbank, 2022(4), M1502.

-

Joshi, S. D., et al. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 169-173.

-

Wang, C., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3395.

-

CUTM Courseware. Thiazole.

-

Khan, I., et al. (2021). Biological and medicinal significance of 2-aminothiazoles. ResearchGate.

-

BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-phenylthiazole (CAS 2010-06-2).

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2999.

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

-

Rathod, A. S., et al. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry, 16(3).

-

Organic Chemistry Portal. Thiazole synthesis.

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

-

Fatima, A., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15.

-

Kumar, A., et al. (2016). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate.

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate.

-

Reddy, T. R., et al. (2018). Synthesis of thiourea-derived thiazolines. ResearchGate.

-

Ghorab, M. M., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Pharmaceuticals, 15(9), 1146.

-

Mamedova, U. A., et al. (2018). Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate.

-

Wang, H., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868.

-

Jiang, Y., et al. (2020). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate.

-

Wikipedia contributors. (2023). Phenacyl bromide. Wikipedia.

-

Fang, X., et al. (2021). A Green Method for the Synthesis of Sulfones from Thioethers. ResearchGate.

-

Kumar, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22695–22700.

-

ChemSynthesis. (2024). 2-bromo-1-phenylethanone.

-

Stenutz, R. 2-bromo-1-phenylethanone.

-

Betz, R., et al. (2012). 2-Bromo-1-phenylethanone. ResearchGate.

-

Bai, Z., et al. (2022). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction.... ResearchGate.

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some new 5- substituted of....

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. synarchive.com [synarchive.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. youtube.com [youtube.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Sulfone synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive technical overview of a specific derivative, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. While this compound is a relatively novel entity with limited direct literature, this document extrapolates from the rich chemistry of related analogs to present its anticipated chemical properties, a plausible synthetic pathway, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of novel thiazole-based compounds.

Introduction: The Prominence of the 2-Aminothiazole Core

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, represents a privileged scaffold in drug discovery.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in a multitude of biologically active compounds. The 2-aminothiazole moiety is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the thiazole ring allows for substitution at the 4 and 5 positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.

Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of this compound comprises a central 1,3-thiazole ring. It is substituted with an amino group (-NH₂) at the 2-position, a phenyl group (-C₆H₅) at the 4-position, and a methylsulfonyl group (-SO₂CH₃) at the 5-position.

Systematic Name: 5-(methylsulfonyl)-4-phenyl-1,3-thiazol-2-amine

Molecular Formula: C₁₀H₁₀N₂O₂S₂

Molecular Weight: 270.33 g/mol

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | Similar substituted aminothiazoles are solids.[3][4] |

| Melting Point | Expected to be relatively high. | The presence of polar functional groups (amino, sulfonyl) and the phenyl ring can lead to strong intermolecular forces. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The polar groups may impart some aqueous solubility, but the phenyl ring and overall structure suggest better solubility in organic solvents.[5] |

| pKa | The amino group is expected to be basic. | The exocyclic amino group on the thiazole ring is known to be basic. |

| LogP | Moderately lipophilic. | The phenyl group contributes to lipophilicity, while the amino and sulfonyl groups are polar. |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the formation and functionalization of the thiazole ring. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a 2-amino-4-phenylthiazole precursor.

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This foundational step involves the condensation of an α-haloketone with a thioamide, a classic method for thiazole ring formation.[6][7]

-

Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield α-bromoacetophenone. Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Cyclocondensation: A mixture of α-bromoacetophenone and thiourea in a suitable solvent, such as ethanol, is refluxed.[6] The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the 2-amino-4-phenylthiazole.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product. The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Halogenation of 2-Amino-4-phenylthiazole

The 5-position of the 2-aminothiazole ring is susceptible to electrophilic substitution.[8]

-

Bromination: 2-Amino-4-phenylthiazole is dissolved in a suitable solvent, such as dimethylformamide (DMF).[8]

-

Elemental bromine is added dropwise to the solution at room temperature with stirring. The reaction is typically allowed to proceed for several hours.[8]

-

Work-up and Isolation: The reaction mixture is poured into ice water, and the precipitated 2-amino-5-bromo-4-phenylthiazole is collected by filtration, washed with water, and dried.

Step 3: Nucleophilic Aromatic Substitution to Introduce the Methylsulfonyl Group

The final step involves the displacement of the bromide with a methylsulfinate salt.

-

Reaction Setup: 2-Amino-5-bromo-4-phenylthiazole and sodium methanesulfinate are dissolved in a polar aprotic solvent like DMF or DMSO. A copper(I) catalyst, such as copper(I) iodide, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is filtered, washed, and dried. Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the amino protons (broad, exchangeable with D₂O). - A singlet for the methyl protons of the sulfonyl group. - Multiplets in the aromatic region corresponding to the phenyl protons. |

| ¹³C NMR | - Resonances for the carbon atoms of the thiazole ring, the phenyl ring, and the methyl group of the sulfonyl moiety. |

| FT-IR | - N-H stretching vibrations for the amino group. - Characteristic absorptions for the S=O stretching of the sulfonyl group. - C=N and C=C stretching vibrations of the thiazole and phenyl rings. |

| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight. |

| Elemental Analysis | - The experimentally determined percentages of C, H, N, and S should be in close agreement with the calculated values for the molecular formula C₁₀H₁₀N₂O₂S₂. |

Potential Applications and Biological Significance

While the specific biological activity of this compound has not been reported, the presence of the 2-aminothiazole scaffold and the methylsulfonyl group suggests several potential areas of investigation.

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.[2] The introduction of a sulfonyl group can enhance interactions with biological targets and improve pharmacokinetic properties.

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial and antifungal agents.[1][7] The synthesized compound could be screened for its efficacy against a panel of bacterial and fungal strains.

-

Enzyme Inhibition: The sulfonyl group is a common feature in many enzyme inhibitors. This compound could be investigated as a potential inhibitor of various enzymes, such as kinases or proteases, which are important targets in drug discovery.

Caption: Potential therapeutic applications of this compound.

Safety and Handling

Given the lack of specific toxicological data, this compound should be handled with care, assuming it is a potentially hazardous substance.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, molecule within the vast landscape of heterocyclic chemistry. This guide has provided a comprehensive theoretical framework, including its structure, predicted properties, a detailed synthetic protocol, and potential applications. By building upon the established chemistry of the 2-aminothiazole scaffold, this document aims to empower researchers to synthesize and investigate this novel compound, potentially unlocking new avenues in drug discovery and materials science.

References

- Thermo Fisher Scientific. (2010).

- Fisher Scientific. Safety Data Sheet: 2-Amino-5-methyl-1,3,4-thiadiazole.

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

- Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

-

ChemSynthesis. 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid. [Link]

- IUCr. (2014). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate.

-

HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

-

PubChem. 2-Amino-5-methylthiazole. [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3495. [Link]

- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

- ResearchGate. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ResearchGate. (2015). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl).

-

National Institutes of Health. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2018, 9523097. [Link]

- Asian Journal of Chemistry. (2011).

- ResearchGate. (2010). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2 [sigmaaldrich.com]

- 4. 2-アミノ-5-フェニル-1,3,4-チアジアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. asianpubs.org [asianpubs.org]

- 8. jocpr.com [jocpr.com]

Whitepaper: The Therapeutic Potential of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Derivatives

A Technical Guide for Drug Discovery Professionals

Executive Summary

The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized subset: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole derivatives. The strategic incorporation of a methylsulfonyl (SO₂Me) group at the C5 position and a phenyl ring at C4 creates a unique chemical architecture primed for potent and selective interactions with key biological targets. This document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this compound class, with a primary focus on their role as protein kinase inhibitors in oncology. We will explore the rationale behind their design, detail validated experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their future in drug development.

Introduction: Rationale for a Highly Functionalized Scaffold

The development of targeted therapies, particularly in oncology, demands molecular scaffolds that can be precisely tuned to interact with specific enzymatic pockets. The 2-aminothiazole core offers a versatile platform for achieving this.[3] It is a fundamental component of approved anticancer agents like Dasatinib, a potent pan-Src kinase inhibitor, underscoring its clinical relevance.[1][4]

The specific focus on 5-methylsulfonyl and 4-phenyl derivatives is a rational design choice driven by key medicinal chemistry principles:

-

The 4-Phenyl Group: This bulky, hydrophobic moiety serves as an anchor, facilitating critical π-stacking and hydrophobic interactions within the binding sites of target proteins, particularly the hydrophobic pockets often found in kinase active sites.[5]

-

The 5-Methylsulfonyl Group: The sulfonyl moiety is a powerful hydrogen bond acceptor. Its presence at the C5 position is intended to form strong, directional hydrogen bonds with specific amino acid residues (e.g., lysine, aspartate) in the hinge region or other key areas of protein kinases, thereby enhancing binding affinity and conferring selectivity.[6]

-

The 2-Amino Group: This position serves as a primary vector for diversification. Modifications at the N2 position allow for the exploration of vast chemical space to fine-tune potency, selectivity, and pharmacokinetic properties without altering the core binding pharmacophore.[7]

Collectively, these features position the this compound scaffold as a promising template for the development of targeted inhibitors, most notably against protein kinases that are frequently dysregulated in cancer.[8]

Synthetic Strategies: Building the Core and Its Derivatives

The construction of the 2-amino-4-phenylthiazole core is most reliably achieved via the Hantzsch thiazole synthesis , a classic and robust condensation reaction.[2] Further functionalization is then required to introduce the critical methylsulfonyl group and diversify the 2-amino position.

Core Scaffold Synthesis via Hantzsch Condensation

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea derivative. For the 4-phenyl substituted core, this involves the reaction of a 2-halo-1-phenylethanone with thiourea.

Caption: Inhibition of the MAPK pathway by targeting BRAF kinase.

Anticancer Activity Data

Derivatives from this class have shown significant cytotoxic activity against various human cancer cell lines. The data below is representative of the potency observed for functionally similar 2-aminothiazole compounds.

| Compound Class | Cancer Cell Line | Target/Assay | Potency (IC₅₀/GI₅₀) | Reference |

| Phenyl Sulfonyl Thiazole | B-RAF V600E Mutant Melanoma | Kinase Inhibition | 23.1 ± 1.2 nM | [6] |

| 2-Aminothiazole (General) | H1299 (Lung Cancer) | MTT Assay | 4.89 µM | [1] |

| 2-Aminothiazole (General) | SHG-44 (Glioma) | MTT Assay | 4.03 µM | [1] |

| Dasatinib Analog | K563 (Leukemia) | Antiproliferative | 16.3 µM | [1][9] |

Structure-Activity Relationship (SAR) Insights

Systematic studies of 2-aminothiazole derivatives have provided clear insights into the structural requirements for potent biological activity. [7][10]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Authored by a Senior Application Scientist

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. The insights herein are designed to guide researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related heterocyclic compounds.

The structural framework of this compound incorporates several key functional groups: a 2-aminothiazole core, a phenyl ring at the 4-position, and a methylsulfonyl group at the 5-position. Each of these moieties imparts distinct and predictable signatures in various spectroscopic analyses. The causality behind our spectral predictions is grounded in the electronic environment of each nucleus and bond within the molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The diagram below illustrates the chemical structure and numbering convention used for the predictive analysis.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

|---|---|---|---|

| 3400-3200 | Strong, Broad | N-H stretch | The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching bands in this region. [1] |

| 3100-3000 | Medium | Aromatic C-H stretch | These absorptions are characteristic of the C-H bonds on the phenyl ring. |

| ~1620 | Medium | C=N stretch | The carbon-nitrogen double bond within the thiazole ring gives rise to this absorption. [2] |

| ~1550 | Medium | N-H bend | The bending vibration of the primary amine group. |

| ~1300 & ~1150 | Strong | S=O stretch | The sulfonyl group (-SO₂-) will exhibit strong, distinct asymmetric and symmetric stretching bands, which are highly characteristic. [3]|

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O absorptions. This is a critical self-validating step.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the key functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Rationale & Causality |

|---|---|---|

| ~281 | [M]⁺ | The molecular ion peak, corresponding to the exact molecular weight of the compound (C₁₀H₉N₃O₂S₂). |

| ~202 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical is a likely and significant fragmentation pathway. |

| ~176 | [M - C₆H₅]⁺ | Cleavage of the phenyl group. |

| ~104 | [C₆H₅-C≡N]⁺ | A fragment corresponding to benzonitrile, potentially formed through rearrangement. |

| ~77 | [C₆H₅]⁺ | The phenyl cation, a very common fragment for phenyl-containing compounds. |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. The choice of ionization method is a key experimental decision that dictates the resulting data.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion with high accuracy. [4]

Caption: Key predicted fragmentation pathways in EI mass spectrometry.

Conclusion

The spectroscopic profile of this compound can be confidently predicted through the systematic analysis of its constituent functional groups and comparison with known analogs. This guide provides a robust framework for researchers to anticipate the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. The detailed protocols offer a self-validating methodology for the empirical acquisition and confirmation of this data in a laboratory setting. These predictive insights are invaluable for accelerating research and development involving novel thiazole derivatives.

References

- Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7.

- Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

-

De Gruyter. (2018). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Retrieved from [Link]

- Kumar, A., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 39-46.

-

Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Retrieved from [Link]

- Turan, N., & Sekerci, M. (2012). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). ResearchGate. Retrieved from https://www.researchgate.net/publication/287178822_Preparation_of_complexes_of_2-5-5-amino-134-thiadiazole-2-ylmethyl-134-thiadiazole-2-ylimino-methyl-phenol_and_its_some_metal_complexes_and_their_anticandidal_activities

-

Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Retrieved from [Link]

- Davarani, S. S. H., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.

- Spink, D. C., & Spink, B. J. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499.

- Urošević, M. V., et al. (2020). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Foreword: Unveiling the Therapeutic Promise of a Substituted Thiazole

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2][3] The strategic incorporation of various substituents onto this privileged scaffold has led to the development of potent therapeutic agents. This guide focuses on a specific, yet promising, derivative: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. While direct studies on this exact molecule are emerging, a comprehensive analysis of its structural components—the 2-aminothiazole core, the phenyl group at the 4-position, and the methylsulfonyl moiety at the 5-position—allows for the extrapolation of its likely therapeutic targets and mechanisms of action. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating the therapeutic potential of this compound.

Section 1: Core Molecular Attributes and Rationale for Investigation

The therapeutic potential of this compound is rooted in the synergistic contribution of its constituent chemical moieties. The 2-aminothiazole scaffold is a well-established pharmacophore known for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5] The phenyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. Crucially, the methylsulfonyl group (-SO2CH3) at the 5-position is a strong electron-withdrawing group that can significantly modulate the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Notably, both the thiazole ring and the methylsulfonyl group have been identified as important for the inhibition of certain enzymes, such as carbonic anhydrases.[6][7]

Section 2: Primary Putative Therapeutic Target: Carbonic Anhydrase Inhibition

A compelling body of evidence points towards carbonic anhydrases (CAs) as a primary therapeutic target for compounds bearing both a thiazole and a methylsulfonyl moiety.[6][7] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets.

Mechanistic Insight: Why Carbonic Anhydrase?

Studies on structurally related thiazole-methylsulfonyl derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms, particularly hCA I and hCA II.[6][7] The inhibitory mechanism is believed to involve the coordination of the sulfonamide-like methylsulfonyl group to the zinc ion in the enzyme's active site, a classic interaction for CA inhibitors. The thiazole ring and its substituents likely contribute to the binding affinity and selectivity by forming additional interactions with amino acid residues in the active site.

Experimental Workflow for Validating Carbonic Anhydrase Inhibition

The following diagram outlines a comprehensive workflow for assessing the inhibitory potential of this compound against carbonic anhydrases.

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

Detailed Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay

This protocol describes a common method for measuring CA activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

-

This compound (test compound)

-

Purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

96-well microplate reader

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the purified hCA isoform to a working concentration in the Tris-HCl buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A specific volume of the test compound dilution (or DMSO for control)

-

A specific volume of the enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the p-NPA substrate to each well to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| p-NPA | p-Nitrophenyl acetate, a chromogenic substrate for esterase activity. |

| hCA I, hCA II | Human carbonic anhydrase isoforms I and II, common targets for inhibition studies. |

Section 3: Secondary Putative Therapeutic Target: Anticancer Activity via CYP1A1 Induction

The 2-aminothiazole scaffold is a recurring motif in compounds with significant anticancer properties.[5][8] A particularly intriguing mechanism of action observed for some 2-(4-aminophenyl)benzothiazole derivatives involves their selective activity in certain cancer cell lines.[9][10] This selectivity is attributed to the induction of cytochrome P450 1A1 (CYP1A1), which metabolizes the parent compound into a cytotoxic species that can cause DNA damage and trigger cell death.[9][10] Given the structural similarities, this compound warrants investigation for a similar mechanism of action.

Mechanistic Pathway: Bioactivation and Cytotoxicity

The proposed pathway involves the following steps:

-

Selective Uptake: The compound is preferentially taken up by sensitive cancer cells.

-

CYP1A1 Induction: Inside the cell, the compound induces the expression of the CYP1A1 enzyme.

-

Metabolic Activation: CYP1A1 metabolizes the 2-aminothiazole derivative into a reactive electrophilic species.

-

DNA Adduct Formation: The reactive metabolite forms covalent adducts with DNA.

-

Cell Cycle Arrest and Apoptosis: The resulting DNA damage leads to cell cycle arrest and ultimately apoptosis.

Caption: Proposed mechanism of anticancer activity via CYP1A1 induction.

Experimental Workflow for Evaluating Anticancer Activity

The following workflow details the steps to investigate the potential anticancer properties of the compound.

Caption: Workflow for investigating anticancer activity.

Detailed Experimental Protocol: Comet Assay for DNA Damage

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cancer cell lines (sensitive and resistant, if known)

-

This compound

-

Normal melting point (NMP) agarose

-

Low melting point (LMP) agarose

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat the cancer cells with varying concentrations of the test compound for a specified duration. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).

-

Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a specific density.

-

Embedding in Agarose: Mix the cell suspension with molten LMP agarose and pipette onto a slide pre-coated with NMP agarose. Allow to solidify on ice.

-

Cell Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer for a period to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

| Parameter | Description |

| Comet Tail Moment | A common metric for quantifying DNA damage, calculated as the product of the tail length and the fraction of total DNA in the tail. |

| γH2AX | A marker for DNA double-strand breaks. |

Section 4: Other Potential Therapeutic Avenues

The versatile 2-aminothiazole scaffold suggests other potential biological activities for this compound.

-

Antimicrobial and Antifungal Activity: Numerous 2-aminothiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[11][12][13] The specific substitution pattern of the title compound may confer novel antimicrobial properties.

-

Antioxidant Activity: Some 2-amino-4-phenyl-1,3-thiazole derivatives have been reported to possess antioxidant properties.[14] The electron-withdrawing nature of the methylsulfonyl group could influence the compound's ability to scavenge free radicals.

-

Anti-inflammatory Activity: The thiazole nucleus is present in several anti-inflammatory drugs.[5] Investigation into the inhibition of key inflammatory mediators such as cyclooxygenases (COX) or lipoxygenases (LOX) could be a fruitful area of research.

Section 5: Summary and Future Directions

This compound is a compound with significant, albeit largely unexplored, therapeutic potential. Based on a thorough analysis of its structural components and the activities of related molecules, the most promising avenues for investigation are its potential as a carbonic anhydrase inhibitor and as a selective anticancer agent acting through CYP1A1-mediated bioactivation. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the pharmacological profile of this compound. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these putative mechanisms and to uncover its full therapeutic promise.

References

- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: )

- Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole deriv

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH. (URL: )

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: )

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Public

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: )

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: )

- A review on thiazole based compounds andamp; it's pharmacological activities. (URL: )

- In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - NIH. (URL: )

- Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prost

- (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)

- (PDF) Synthesis, Antimicrobial Activity of Some New 2-Amino-4-(4′-phenylsulfanyl-phenyl)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: )

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (URL: )

- Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC - PubMed Central. (URL: )

- Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (URL: )

- Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole deriv

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (URL: )

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: )

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Modeling of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Interactions: A Technical Guide

Introduction: The Thiazole Scaffold in Drug Discovery and the Role of In Silico Modeling

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of therapeutic agents targeting a wide range of diseases.[1][2] Among the vast landscape of thiazole derivatives, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole stands out as a compound of significant interest due to the presence of the methylsulfonyl group, which can act as a potent hydrogen bond acceptor, and the phenyl and amino groups that provide opportunities for diverse interactions with biological macromolecules. The synthesis and biological activities of various thiazole derivatives have been extensively reported, highlighting their potential as antimicrobial, antioxidant, and enzyme inhibitory agents.[1][3][4][5][6][7][8][9]

In the modern drug discovery pipeline, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[10][11][12][13][14] These computational methods allow researchers to predict and analyze the interactions between a small molecule and its biological target at an atomic level, providing crucial insights that guide experimental efforts.[10][11][12][13][14] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of this compound interactions, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of computational chemistry and molecular modeling, emphasizing not just the procedural steps but the scientific rationale behind them.

I. Foundational Principles: A Self-Validating Computational Workflow

The reliability of any in silico study hinges on a robust and validated workflow. This guide establishes a self-validating system where each step is designed to ensure the accuracy and predictive power of the subsequent stages. The core of this workflow is a multi-tiered approach, beginning with the initial prediction of binding modes and culminating in a rigorous assessment of binding affinity.

Sources

- 1. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

- 8. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. What is in silico drug discovery? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Compounds

Abstract

The 2-aminothiazole core is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational scaffold for a remarkable breadth of therapeutic agents.[1] This guide provides an in-depth exploration of the discovery and historical evolution of 2-aminothiazole compounds, from their initial synthesis in the late 19th century to their current status as a cornerstone in modern drug development. We will dissect the seminal synthetic methodologies, elucidate the mechanistic underpinnings of their diverse biological activities, and offer a forward-looking perspective on the future of this versatile heterocyclic motif. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enduring legacy and ongoing potential of 2-aminothiazole chemistry.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of 2-aminothiazole is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a straightforward and elegant method for the synthesis of thiazole derivatives, a reaction that now bears his name.[2][3] The Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide or thiourea, provided the first accessible route to the 2-aminothiazole core and laid the groundwork for over a century of chemical exploration.[3]

Prior to Hantzsch's discovery, the broader class of thiazoles was not extensively studied. While the work of Jöns Jacob Berzelius in the early 19th century laid the foundations of modern chemistry, including the isolation of several elements and the introduction of chemical notation, the specific exploration of sulfur- and nitrogen-containing heterocycles like thiazole was still in its infancy.[4][5] The Hantzsch synthesis, therefore, represented a pivotal moment, unlocking the synthetic accessibility of a new class of compounds that would eventually prove to be of immense biological significance.

The initial applications of 2-aminothiazole derivatives were relatively modest, finding use as intermediates in the synthesis of dyes and as chemical reaction accelerators.[6] However, the true therapeutic potential of this scaffold began to emerge with the advent of the sulfa drugs in the mid-20th century. The incorporation of the 2-aminothiazole moiety into sulfonamide structures gave rise to potent antibacterial agents, marking a significant milestone in the history of chemotherapy.[7][8][9] This early success spurred further investigation into the biological properties of 2-aminothiazole derivatives, leading to the discovery of their diverse pharmacological activities.

Foundational Synthesis: The Hantzsch Reaction and Its Progeny

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-aminothiazole and its derivatives due to its reliability and versatility.[3][10] The reaction's elegance lies in its convergent nature, bringing together two readily available building blocks to construct the heterocyclic core.

The Classic Hantzsch Thiazole Synthesis

The fundamental transformation involves the reaction of an α-halocarbonyl compound with a thiourea. The reaction proceeds through a multi-step mechanism, initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[3]

Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: A Representative Hantzsch Synthesis

The following protocol provides a generalized procedure for the synthesis of a 2-aminothiazole derivative.

Materials:

-

α-Bromoacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (solvent)

Procedure:

-

Dissolve α-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Self-Validation: The identity and purity of the synthesized 2-aminothiazole can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Modern Synthetic Advancements

While the Hantzsch synthesis is a workhorse, numerous modifications and alternative methods have been developed to improve yields, reduce reaction times, and expand the substrate scope. These include:

-

Microwave-assisted synthesis: This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes.

-

One-pot procedures: These methods combine multiple reaction steps into a single operation, improving efficiency and reducing waste.[11]

-

Use of various catalysts: A range of catalysts, including iodine, silica chloride, and various ionic liquids, have been employed to promote the reaction under milder conditions.[2]

Other notable synthetic routes to 2-aminothiazoles include the Cook-Heilborn and Tchernic syntheses, which provide alternative strategies for accessing this important scaffold.[2]

A Scaffold of Immense Therapeutic Diversity

The 2-aminothiazole moiety is a common feature in a wide array of clinically approved drugs and investigational compounds, demonstrating its remarkable versatility in targeting diverse biological pathways.[1][12][13]

Anticancer Agents: Targeting the Kinome and Beyond

A significant number of 2-aminothiazole-containing compounds exhibit potent anticancer activity.[14][15] This is largely due to their ability to act as "hinge-binding" motifs in various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Dasatinib , a dual Src/Abl kinase inhibitor, is a prime example of a clinically successful anticancer drug built upon the 2-aminothiazole scaffold.[15] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

Caption: Competitive inhibition of a protein kinase by a 2-aminothiazole-based drug.

Beyond kinase inhibition, 2-aminothiazole derivatives have been investigated as inhibitors of other cancer-related targets, including tubulin, histone deacetylases (HDACs), and phosphatidylinositol 3-kinases (PI3Ks).[14]

Antimicrobial and Antifungal Activity

The historical roots of 2-aminothiazoles in antimicrobial therapy continue to be relevant.[8][16] The thiazole ring is a key component of many antibiotics and antifungal agents. For instance, the cephalosporin class of antibiotics often features a 2-aminothiazole-containing side chain, which is crucial for their antibacterial efficacy.

The mechanism of action for many antimicrobial 2-aminothiazoles involves the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, protein synthesis, or DNA replication.

Anti-inflammatory Properties

2-aminothiazole derivatives have also demonstrated significant anti-inflammatory effects.[2][13] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. Some compounds have shown inhibitory activity against enzymes involved in eicosanoid metabolism, which are key players in the inflammatory response.[2]

A Spectrum of Other Biological Activities

The therapeutic potential of 2-aminothiazoles extends to a wide range of other biological activities, including:

This remarkable biological promiscuity underscores the privileged nature of the 2-aminothiazole scaffold.

The Duality of a Scaffold: Privileged Structure vs. Toxicophore

While the 2-aminothiazole moiety is celebrated for its role in successful drug design, it is not without its challenges. The aminothiazole group has been classified as a potential "toxicophore," a chemical entity that can be metabolically activated to form reactive metabolites.[1] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity.

Therefore, a critical aspect of modern drug development involving 2-aminothiazoles is the careful consideration of their metabolic fate and the implementation of strategies to mitigate potential toxicity. This often involves structural modifications to block metabolic activation pathways or to promote detoxification.

Conclusion and Future Directions

From its humble beginnings in the late 19th century, the 2-aminothiazole scaffold has evolved into a cornerstone of medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has cemented its status as a truly privileged structure. The journey of 2-aminothiazole compounds from simple chemical intermediates to life-saving drugs is a testament to the power of synthetic chemistry and the relentless pursuit of new therapeutic agents.

Future research in this area will likely focus on:

-

The development of novel, more efficient, and sustainable synthetic methodologies.

-

The design of next-generation 2-aminothiazole derivatives with improved selectivity and reduced off-target effects.

-

A deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships to guide the rational design of safer and more effective drugs.

The enduring legacy of the 2-aminothiazole scaffold ensures that it will continue to be a fertile ground for discovery and innovation in the years to come.

References

-

Wan, Y., Long, J., Gao, H., & Tang, Z. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]

-

Divović, B., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4937. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 996-1002. [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1466. [Link]

-

Gouda, M. A., et al. (2023). Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. Indian Journal of Heterocyclic Chemistry, 33(1), 137-144. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(2), 89-104. [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

2-Aminothiazole. (n.d.). Wikipedia. [Link]

-

Arslan, M., & Kilicaslan, S. (2016). Synthesis of sulfonamide compounds bearing thiazole ring. Modern Chemistry & Applications. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

2-aminothiazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-